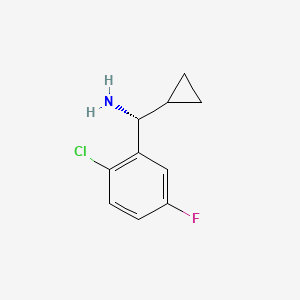
(R)-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanaminehcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The compound features a cyclopropyl group attached to a methanamine backbone, with additional chloro and fluoro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: Cyclopropanation reactions are commonly employed, often using diazo compounds or ylides as intermediates.
Introduction of the Chloro and Fluoro Substituents: Halogenation reactions are used to introduce the chloro and fluoro groups onto the phenyl ring.
Formation of the Methanamine Backbone: This step involves the alkylation of amines or the reduction of nitriles to form the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and halogenation reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
®-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanamine group.
Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while cycloaddition reactions can produce complex cyclic structures .
Scientific Research Applications
®-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ®-Cyclopropyl (2-fluorophenyl)methanamine hydrochloride
- ®-Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
Uniqueness
®-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with the cyclopropyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
(R)-(2-chloro-5-fluorophenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C10H11ClFN/c11-9-4-3-7(12)5-8(9)10(13)6-1-2-6/h3-6,10H,1-2,13H2/t10-/m1/s1 |
InChI Key |
YOIPZVCJISIFTN-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=C(C=CC(=C2)F)Cl)N |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















